molecular formula C18H14ClNOS B2559316 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone CAS No. 400074-43-3

1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone

Cat. No. B2559316
CAS RN: 400074-43-3
M. Wt: 327.83
InChI Key: FUAIVXDWDRVGIQ-UHFFFAOYSA-N
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Description

1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone, also known as 4-chloro-3-methylquinolin-2-ylsulfanyl-1-ethanone, is an organic compound with a wide range of potential applications in scientific research. It is a heterocyclic compound, containing both an aromatic and a quinoline ring system. It is a white, crystalline solid with a melting point of 130-132 °C. It is soluble in a variety of organic solvents, including ethanol, methanol, and acetonitrile.

Scientific Research Applications

Antiviral Research

This compound has been explored for its potential antiviral properties. Derivatives of similar structures have shown activity against tobacco mosaic virus (TMV), suggesting that this compound could be a candidate for further investigation in antiviral therapy .

Medicinal Chemistry

In medicinal chemistry, the compound’s core structure could serve as a scaffold for developing new therapeutic agents. Its molecular framework allows for the attachment of various functional groups, which can be optimized for target specificity and potency .

Agriculture

Compounds with similar sulfanyl and quinolinyl groups have been studied for their herbicidal and fungicidal activities. This suggests that “1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone” could have applications in developing new agrochemicals .

Materials Science

The compound’s ability to interact with other molecules through its sulfanyl group makes it a potential candidate for creating novel materials, such as organic semiconductors or components for molecular electronics .

Environmental Science

Research into similar compounds has led to the development of environmental sensors and remediation agents. This compound could be investigated for its utility in detecting or neutralizing pollutants .

Biochemistry

In biochemistry, the compound could be used as a molecular probe to study protein-ligand interactions, especially due to its potential to bind with active sites of enzymes or receptors .

Pharmacology

The pharmacological potential of this compound lies in its structural adaptability, which could be exploited to design drugs with specific pharmacokinetic and pharmacodynamic profiles .

Chemical Synthesis

Lastly, this compound can be a valuable intermediate in organic synthesis, aiding in the construction of complex molecules for various chemical studies .

properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNOS/c1-11-15-5-3-4-6-16(15)20-18(17(11)12(2)21)22-14-9-7-13(19)8-10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAIVXDWDRVGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone

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